methyl 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate
Description
Systematic IUPAC Naming Conventions and Structural Descriptors
The chemical compound methyl 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The name delineates its structure as follows:
- Methyl propanoate backbone : The ester group (methyl propanoate) is indicated by the suffix "-propanoate" with a methyl substituent at the second carbon.
- Thioether linkage : The "thio" prefix denotes the sulfur atom bridging the purine ring and the propanoate group.
- Purine core : The central purine system is substituted at positions 3 (methyl group), 7 (2-methylallyl group), and 8 (thioether linkage), with ketone groups at positions 2 and 6.
The molecular formula C₁₄H₁₈N₄O₄S and molecular weight 338.38 g/mol reflect its composition. The structural complexity is further illustrated by its SMILES notation:
CC(C(=O)OC)SC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C
This notation highlights the methylallyl side chain, thioether bond, and ester functionality.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₄S |
| Molecular Weight | 338.38 g/mol |
| SMILES | CC(C(=O)OC)SC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
| Tautomeric Forms | 2,3,6,7-Tetrahydro-1H-purine-2,6-dione |
Alternative Nomenclatures and CAS Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers, underscoring its interdisciplinary relevance:
These identifiers facilitate cross-referencing in chemical databases such as PubChem (CID 3481736) and ChemSpider. The compound’s structural analogs, such as 3-methyl-8-((2-methylallyl)thio)-7-pentyl-1H-purine-2,6-dione (CAS 371234-89-8), highlight variations in alkyl substituents.
Historical Context and Research Significance in Purine Chemistry
Purines, first isolated from urinary calculi in 1776, have been pivotal in biochemistry and drug discovery. Emil Fischer’s seminal work on purine synthesis in the late 19th century laid the groundwork for understanding their biological roles. Modern derivatives, such as this compound, exemplify advancements in structure-activity relationship (SAR) studies, particularly in modulating enzyme interactions and metabolic pathways.
The introduction of thioether and ester groups into purine scaffolds enhances metabolic stability and binding affinity, making such compounds valuable in medicinal chemistry. For instance, purine derivatives are investigated for antiviral, anticancer, and anti-inflammatory properties. This compound’s 2-methylallyl and methyl propanoate substituents represent strategic modifications to optimize pharmacokinetic profiles while retaining core purine functionality.
Properties
IUPAC Name |
methyl 2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-7(2)6-18-9-10(17(4)13(21)16-11(9)19)15-14(18)23-8(3)12(20)22-5/h8H,1,6H2,2-5H3,(H,16,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQCVUQVLBFMBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((3-methyl-7-(2-methylallyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₄S |
| Molecular Weight | 318.38 g/mol |
| CAS Number | 898463-32-6 |
The compound features a purine base structure with a thioether linkage and a propanoate side chain, which may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of purine compounds exhibit notable antitumor properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines without significant toxicity in normal tissues. This selective cytotoxicity is crucial for developing targeted cancer therapies .
The biological activity of this compound may be attributed to its interaction with specific cellular pathways:
- Inhibition of Cell Proliferation : It has been suggested that the compound interferes with DNA synthesis and repair mechanisms in cancer cells.
- Induction of Apoptosis : Research indicates that it may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : Some studies suggest that purine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Study on Antitumor Efficacy
A study published in Cancer Letters evaluated the effect of this compound on human cancer cell lines. The results showed:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings :
- Significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Pharmacological Profile
The pharmacological profile of this compound was characterized by evaluating its binding affinity to various receptors. Preliminary data suggest:
| Receptor Type | Binding Affinity (pKi) |
|---|---|
| Adenosine A1 | 7.5 |
| Adenosine A3 | 8.0 |
| NK1 Tachykinin | 6.5 |
These interactions are indicative of its potential as a therapeutic agent in conditions where these receptors play a critical role.
Comparison with Similar Compounds
Structural Analogues with Purine-Dione Cores
a. 1,3-Diethyl-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl Derivatives
- Example : (E)-4-(2-(1,3-Diethyl-7-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)vinyl)-2-methoxybenzyl ester polyethylene glycol .
- Key Differences :
- Substituents : Diethyl groups at N1/N3 vs. methyl and 2-methylallyl in the target compound.
- Functionalization: PEGylation enhances hydrophilicity (yield: 40%) compared to the methyl ester in the target compound. target compound’s solid state.
b. 2-(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)benzoate (Compound 3) :
- Key Differences: Core Structure: Benzyl ester vs. methyl propanoate in the target. Synthesis: Uses preparative TLC and flash chromatography, similar to purification methods inferred for the target compound.
Thioether-Containing Analogues
a. Thio-Linked Benzamide Derivatives :
- Examples: N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide. Key Differences:
- Core Structure : Benzamide vs. purine-dione.
- Biological Activity: Designed for cancer or viral infections, suggesting divergent applications compared to adenosine receptor targeting. Shared Features: Thioether linkages may confer similar metabolic stability.
b. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) :
- Key Differences :
- Core Structure : Imidazopyridine vs. purine-dione.
- Physical Properties : Higher melting point (243–245°C) vs. target compound (data needed).
Substituent Effects on Physicochemical Properties
Observations :
Preparation Methods
Convergent Synthesis via Mitsunobu Reaction
The Mitsunobu reaction has emerged as a cornerstone for introducing the thioether linkage at the purine C8 position. Source demonstrates that 2-thioether-substituted purine derivatives achieve yields of 77–95% when reacting adenine analogs with thiols under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C to room temperature). For the target compound, this strategy involves coupling 3-methyl-7-(2-methylallyl)-8-mercapto-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine with methyl 2-bromopropanoate. The electron-deficient purine ring necessitates careful control of reaction stoichiometry to avoid side reactions.
Linear Synthesis from Pyrimidine Precursors
An alternative linear route begins with substituted pyrimidines, as outlined in Source. Cyclization of N4-(4-bromophenyl)-6-chloropyrimidine-2,4,5-triamine using triethylorthoformate and HCl generates the purine core. Subsequent alkylation at N7 with 2-methylallyl chloride introduces the allyl group, while thiolation at C8 employs sodium hydrosulfide under refluxing methanol. Esterification with methyl 2-bromopropanoate completes the synthesis. While this method offers stepwise control, it suffers from lower overall yields (45–60%) due to intermediate purification demands.
Key Reaction Steps and Mechanistic Insights
Alkylation at the N7 Position
Introduction of the 2-methylallyl group at N7 requires careful base selection. Source specifies potassium carbonate in methanol as optimal, achieving >85% yield without epimerization. The reaction proceeds via SN2 mechanism, with the purine’s lone pair at N7 attacking the allylic bromide. Steric hindrance from the 3-methyl group necessitates prolonged reaction times (12–18 hours).
Thiolation and Thioether Formation
Thiolation at C8 employs either Mitsunobu conditions or nucleophilic displacement with sodium sulfide. Comparative studies indicate Mitsunobu reactions provide higher regioselectivity, particularly when electron-withdrawing groups (e.g., 2,6-dioxo) deactivate the purine ring. The thioether bond formation follows a two-step mechanism: initial deprotonation of the thiol, followed by nucleophilic attack on the electrophilic carbon (C8).
Esterification and Final Functionalization
Esterification of the propanoic acid moiety utilizes methyl iodide in the presence of DBU (1,8-diazabicycloundec-7-ene), achieving near-quantitative yields. Source highlights the critical role of anhydrous conditions to prevent hydrolysis of the methyl ester during workup.
Optimization Strategies for Improved Yield and Purity
Solvent and Temperature Effects
Catalytic Enhancements
Addition of catalytic KI (10 mol%) during alkylation steps accelerates reaction rates by facilitating halide displacement. Similarly, molecular sieves (4Å) in Mitsunobu reactions absorb generated water, shifting equilibrium toward product formation.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) reveals ≥98% purity after silica gel chromatography (ethyl acetate/hexane, 1:1). Source emphasizes the necessity of recrystallization from ethyl acetate/n-hexane to remove residual triphenylphosphine oxide from Mitsunobu reactions.
Applications and Derivative Synthesis
The compound serves as a precursor for A3 adenosine receptor agonists and cephalosporin analogs. Functionalization at the ester group (e.g., hydrolysis to carboxylic acid) enables conjugation with biomolecules, as demonstrated in Source for antibiotic derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
